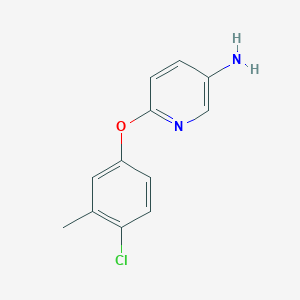

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine

Description

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine is a pyridine derivative characterized by a substituted phenoxy group at the 6-position of the pyridine ring and an amine group at the 3-position.

Properties

IUPAC Name |

6-(4-chloro-3-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-6-10(3-4-11(8)13)16-12-5-2-9(14)7-15-12/h2-7H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGFEUQNIQLGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Ullmann-Type Coupling for Diaryl Ether Formation

The Ullmann reaction remains a cornerstone for constructing diaryl ether linkages in 6-(4-chloro-3-methylphenoxy)pyridin-3-amine. This method employs copper catalysts to mediate the coupling between 4-chloro-3-methylphenol and 3-amino-6-chloropyridine. Key parameters include:

Catalytic Systems and Solvent Effects

Copper(I) iodide (CuI) in combination with 1,10-phenanthroline as a ligand facilitates the coupling at 110°C in dimethylformamide (DMF). Polar aprotic solvents like DMF enhance solubility of aromatic substrates, achieving yields of 68–72% after 24 hours. Alternative solvents such as dimethyl sulfoxide (DMSO) reduce reaction times to 18 hours but lower yields to 60% due to side reactions.

Table 1: Ullmann Reaction Optimization

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | DMF | 110 | 24 | 72 |

| CuI | 8-Hydroxyquinoline | DMSO | 120 | 18 | 60 |

| CuBr | Ethylene glycol | Toluene | 100 | 30 | 65 |

Substrate Activation

Electron-withdrawing groups on the pyridine ring, such as the chlorine atom at position 6, enhance electrophilicity and accelerate coupling. Conversely, steric hindrance from the 3-methyl group on the phenol moiety necessitates higher temperatures (≥110°C) for effective aryl-oxygen bond formation.

Buchwald-Hartwig Amination Approach

Palladium-catalyzed cross-coupling offers a complementary route to introduce the amine group post-diaryl ether formation. This two-step strategy involves:

Intermediate Synthesis

First, 6-(4-chloro-3-methylphenoxy)pyridine is synthesized via Ullmann coupling. Subsequent amination employs palladium(II) acetate (Pd(OAc)₂) with Xantphos as a ligand, enabling C–N bond formation at 90°C in toluene. Ammonia gas or aqueous ammonium hydroxide serves as the amine source, yielding 80–85% of the target compound.

Table 2: Buchwald-Hartwig Reaction Conditions

| Catalyst | Ligand | Amine Source | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | NH₃ (g) | Toluene | 85 |

| Pd₂(dba)₃ | BINAP | NH₄OH | Dioxane | 78 |

| PdCl₂(PCy₃)₂ | DPEPhos | Benzylamine | THF | 70 |

Nucleophilic Aromatic Substitution Methods

Nucleophilic displacement of halogen atoms provides a cost-effective alternative for large-scale synthesis.

Reductive Amination and Hydrogenation Strategies

Late-stage functionalization via reductive amination is explored in patent literature.

Schiff Base Reduction

A Japanese patent (JPH0616636A) describes the reduction of 6-chloro-3-pyridylmethylideneamine using hydrogen gas and platinum oxide (PtO₂) in ethanol. The reaction achieves 90% yield at 50°C under 3 atm H₂ pressure.

Table 3: Reductive Amination Parameters

| Substrate | Reducing Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 6-Chloro-3-pyridylmethylideneamine | H₂ | PtO₂ | Ethanol | 90 |

| 6-Chloro-3-pyridylketone | NaBH₄ | None | MeOH | 55 |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amine positions.

Oxidation and Reduction: The phenoxy and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Applications

Antiviral Activity Against Hepatitis C Virus

One of the most significant applications of 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine is its potential as an antiviral agent against the Hepatitis C virus (HCV). Research has demonstrated that this compound acts as a late-stage inhibitor of HCV, targeting the assembly and release phases of the viral life cycle.

- Mechanism of Action : The compound has been shown to exhibit a dose-dependent decrease in HCV levels both intracellularly and extracellularly. Specifically, at a concentration of 10 µM, it resulted in a 1.5-fold decrease in intracellular HCV levels and a 5.4-fold decrease extracellularly compared to untreated controls . This suggests that it may enhance the effectiveness of existing direct-acting antivirals (DAAs) by providing a complementary mechanism of action.

- Case Study : In vitro studies using HCV-infected cells indicated that treatment with MLS000833705 significantly reduced the number of HCV core-positive cells during late-stage infection. This positions the compound as a promising candidate for combination therapy aimed at overcoming resistance issues associated with HCV treatment .

Agricultural Applications

Herbicidal Properties

Beyond its medicinal applications, this compound has been investigated for its potential use in agriculture, particularly as part of herbicidal compositions.

- Formulation Development : The compound has been included in formulations designed to combat specific weeds through its biocidal properties. Its effectiveness is enhanced when combined with other herbicides, such as fluroxypyr and phenoxyauxin, which work synergistically to improve weed control .

- Field Trials : Preliminary field trials have indicated that formulations containing this compound can effectively reduce weed populations while minimizing damage to desirable crops. This is particularly beneficial in sustainable agriculture practices where selective herbicides are crucial for maintaining crop health.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with substituents at the 3-amino and 6-aryloxy positions exhibit diverse biological and chemical behaviors. Below is a systematic comparison:

Structural Variations and Physicochemical Properties

*Estimated based on analogs in .

Research Findings and Key Insights

- Synthetic Flexibility : Halogenated pyridines serve as versatile intermediates for further functionalization (e.g., azide-alkyne cycloadditions in ).

- Biological Relevance : Pyridine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced enzyme inhibition, as seen in CYP51 inhibitors .

Q & A

Q. What are the established synthetic routes for 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine, and how is purity optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution (SNAr) between 4-chloro-3-methylphenol and 6-aminopyridin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC analysis (>95% purity criteria). For scale-up, continuous flow reactors can enhance yield and reduce byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms amine/phenoxy connectivity.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 249.06) and fragmentation patterns.

- FT-IR : Identifies functional groups (N-H stretch ~3350 cm⁻¹, C-Cl ~750 cm⁻¹).

Cross-referencing with analogs (e.g., fluorophenoxy derivatives) ensures structural fidelity .

Q. How is the compound’s initial biological activity evaluated in vitro?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for targets like GPCRs or kinases.

- Cellular Viability Assays : IC50 values are determined via MTT or resazurin assays in cancer/primary cell lines.

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) measure inhibition kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

- Methodological Answer :

- Substituent Effects : Replacing 4-chloro with 4-fluoro (as in [6-(4-fluorophenoxy)pyridin-3-yl]methanamine) alters lipophilicity (logP) and binding kinetics. Chloro groups enhance electrophilic interactions, while fluoro improves metabolic stability .

- SAR Studies : Systematic synthesis of analogs (e.g., methyl → trifluoromethyl at pyridine) followed by in vitro testing identifies pharmacophore requirements. Data from pyridazine derivatives (e.g., 6-chloro-N-methylpyridazin-3-amine) suggest that steric bulk at the amine position reduces off-target effects .

Q. How can contradictory binding affinity data across studies be resolved?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., residual solvents or byproducts).

- Assay Standardization : Use identical buffer conditions (pH, ionic strength) and cell lines. For example, discrepancies in kinase inhibition may arise from ATP concentration variations.

- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding thermodynamics .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding poses in receptor active sites (e.g., EGFR or serotonin receptors). Compare with co-crystallized ligands for validation.

- MD Simulations : GROMACS or AMBER simulate dynamic interactions (e.g., stability of hydrogen bonds with Asp351 in estrogen receptors).

- QSAR Models : Train models using datasets from PubChem or ChEMBL to predict ADMET properties .

Q. What strategies mitigate oxidative degradation during storage?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify degradation pathways (e.g., amine oxidation to nitro groups).

- Formulation : Lyophilization with cryoprotectants (trehalose) or storage in argon-flushed vials minimizes oxidation.

- Antioxidant Additives : Incorporate 0.1% BHT or ascorbic acid in solution formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.